4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine
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Overview
Description
4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzo[d]thiazole core substituted with difluoro groups and a furan-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of difluoro groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the furan-2-ylmethyl moiety: This step involves the reaction of the benzo[d]thiazole intermediate with furan-2-carbaldehyde in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro groups and furan moiety could play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: This compound has a pyridin-4-ylmethyl group instead of a furan-2-ylmethyl group.
4,6-difluoro-N-(thiophen-2-ylmethyl)benzo[d]thiazol-2-amine: This compound features a thiophen-2-ylmethyl group.
Uniqueness
4,6-difluoro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is unique due to the presence of the furan-2-ylmethyl moiety, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
4,6-difluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2OS/c13-7-4-9(14)11-10(5-7)18-12(16-11)15-6-8-2-1-3-17-8/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUHTGBBJECKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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